molecular formula C26H28ClNO3 B6324915 (S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole CAS No. 945864-47-1

(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole

Cat. No. B6324915
CAS RN: 945864-47-1
M. Wt: 438.0 g/mol
InChI Key: RVOVHCHSWKXMQF-LJQANCHMSA-N
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Description

Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . Indole-based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities .


Synthesis Analysis

The Fischer Indole Synthesis is a well-known method for the synthesis of indoles. This process involves the conversion of aryl hydrazones to indoles and requires elevated temperatures and the addition of Brønsted or Lewis acids .


Molecular Structure Analysis

Indole is one of the most popular heterocyclic scaffolds in nature. The intriguing and challenging molecular architectures of polycyclic, naturally occurring indolyl compounds constitute a continuous stimulus for development in organic synthesis .


Chemical Reactions Analysis

Indoles have been used in multicomponent reactions for the synthesis of various heterocyclic compounds . The Fischer Indole Synthesis, a method that converts aryl hydrazones to indoles, is one such reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole-based compounds can vary greatly depending on the specific compound. Indoles are generally solid at room temperature and have a strong, unpleasant odor .

Scientific Research Applications

Multicomponent Reactions

Indoles are frequently used in multicomponent reactions for the synthesis of various heterocyclic compounds . These reactions allow for the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds . This results in new heterocycles with chemical and biomedical relevance .

Pharmaceutical Applications

Pharmaceutical agents containing an indole skeleton in their framework possess a wide range of pharmacological properties . These include antiviral, antitumor, analgesic, and other therapeutic activities . Over the past few decades, the FDA has approved over 40 indole-containing drugs for the treatment of various clinical conditions .

Synthesis of Carbazoles

Indoles can be used as a template for the synthesis of carbazoles . This process involves transition-metal catalyzed C–H functionalization, metal-free cyclization, three-component reaction, and electrophilic iodocyclizations .

Biological Activities

Indole-based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities . They have been used in the development of drugs with excellent pharmacokinetic and pharmacological effects .

Development of New Drugs

The development of indole-related drugs has attracted significant attention from medicinal chemists . This is due to the wide range of pharmacological properties that these compounds possess .

Design of Polycyclic Structures

Indoles have been used in the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds . This has led to the creation of promising new heterocycles with chemical and biomedical relevance .

Safety and Hazards

Exposure to hazardous chemicals at work can result in health impacts . It’s important to adequately control exposure to agents/substances, both chemical and biological, in the workplace that cause ill health .

Future Directions

Recent efforts towards the construction of the indole core via transition-metal-free methods have been made . These include acid-catalyzed, base-catalyzed, photochemical, electrochemical, and other methods .

properties

IUPAC Name

tert-butyl (1S)-1-(chloromethyl)-9-methyl-5-phenylmethoxy-1,2-dihydrobenzo[e]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClNO3/c1-17-9-8-12-20-22(30-16-18-10-6-5-7-11-18)13-21-24(23(17)20)19(14-27)15-28(21)25(29)31-26(2,3)4/h5-13,19H,14-16H2,1-4H3/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOVHCHSWKXMQF-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC3=C2C(CN3C(=O)OC(C)(C)C)CCl)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C(=CC3=C2[C@@H](CN3C(=O)OC(C)(C)C)CCl)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole

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